1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
1-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a bicyclic tertiary amine derivative featuring a methylsulfonyl substituent at the 3-position of the azabicyclo[3.2.1]octane core and a trifluoromethylphenyl group attached via a propan-1-one linker.
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3S/c1-26(24,25)16-10-14-7-8-15(11-16)22(14)17(23)9-4-12-2-5-13(6-3-12)18(19,20)21/h2-3,5-6,14-16H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHQBPQBXURPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
- Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers.
- Temperature : −20°C to +40°C for Diels-Alder; ambient for Mannich.
- Yield : 60–75% for Diels-Alder; lower for Mannich due to stereochemical challenges.
Introduction of the Methylsulfonyl Group
The 3-methylsulfonyl moiety is introduced via sulfonylation of the bicyclic amine. In EP0508352B1, methanesulfonyl chloride reacts with the amine under basic conditions (e.g., triethylamine) in dichloromethane at 0–25°C. This step typically proceeds in high yield (85–90%) but requires careful stoichiometry to avoid over-sulfonylation.
Coupling the Trifluoromethylphenyl Propanone Moiety
The 3-(4-(trifluoromethyl)phenyl)propan-1-one side chain is attached through Friedel-Crafts acylation or Ullmann-type coupling . EP0810195A1 details the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one via diazotization of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate in the presence of cuprous chloride. Adapting this, the propanone group can be introduced by acylating the bicyclic amine with 3-(4-(trifluoromethyl)phenyl)propanoyl chloride.
Reaction Optimization:
- Catalyst : Cuprous chloride (0.01–0.20 molar equivalents).
- Solvent : Polar mixtures (e.g., water-methanol).
- Temperature : 40–60°C for optimal coupling efficiency.
- Yield : 40–60%, depending on purification (distillation or bisulfite complex formation).
Stereochemical Control
Achieving the (1R,5S) configuration necessitates asymmetric synthesis or chiral resolution . Chiral HPLC or enzymatic resolution of racemic intermediates has been employed for tropane derivatives. Alternatively, asymmetric hydrogenation of imine intermediates using Rh or Ru catalysts with chiral ligands (e.g., BINAP) affords enantiomerically enriched products.
Purification and Characterization
Final purification often involves distillation under vacuum (for propanone intermediates) or column chromatography (for the bicyclic core). The methylsulfonyl group enhances crystallinity, facilitating recrystallization from ethanol/water mixtures. Characterization via $$^1$$H/$$^13$$C NMR, HRMS, and X-ray crystallography confirms regio- and stereochemistry.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Both the aromatic ring and the azabicyclo[3.2.1]octane core provide sites for electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Friedel-Crafts catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has significant potential in various fields due to its unique structure and reactivity.
Chemistry
Synthetic intermediates: : Used in the preparation of more complex molecules.
Catalysis: : Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: : Potential to inhibit specific enzymes due to its structural features.
Medicine
Drug development: : Its unique structure makes it a candidate for drug development, particularly for diseases requiring specific enzyme inhibition.
Industry
Materials science:
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, typically enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Electronic Comparisons
- Methylsulfonyl vs. This may improve binding to polar enzyme active sites but reduce membrane permeability .
- Trifluoromethylphenyl vs.
- Cyclopropylidene vs.
Biological Activity
The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one , identified by its CAS number 1704616-44-3, is a complex organic molecule notable for its unique bicyclic structure and specific functional groups. This article explores its biological activity, focusing on pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The compound features a bicyclic azabicyclo[3.2.1]octane core, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl moiety.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the central nervous system (CNS) and as potential therapeutic agents in various diseases. The biological effects of this compound can be categorized into several key areas:
1. CNS Activity
The bicyclic structure is associated with CNS activity, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.
2. Antimicrobial Properties
Compounds containing similar functional groups have been shown to possess antimicrobial properties, suggesting potential applications in treating infections.
3. Anti-inflammatory Effects
Research indicates that related compounds may demonstrate anti-inflammatory activities, which could be beneficial in managing conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the trifluoromethyl group may influence receptor binding affinity and selectivity.
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure; methylsulfonyl; trifluoromethyl | CNS activity, antimicrobial properties |
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic structure without substituents | CNS activity |
| Methylsulfonyl derivatives | Various substitutions on sulfonic acid | Diverse biological effects |
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Study 1: Neuroprotective Effects
A study demonstrated that compounds with similar bicyclic structures reduced axonal dystrophy in a transgenic mouse model of Alzheimer’s disease, correlating with decreased Aβ peptide levels and plaque deposition . This suggests potential neuroprotective applications for our compound.
Study 2: Antimicrobial Activity
In vitro assays showed that related compounds exhibited significant antimicrobial effects against various bacterial strains, indicating that the presence of the methylsulfonyl group may enhance these properties .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
- Methodological Answer : Synthesis involves constructing the 8-azabicyclo[3.2.1]octane scaffold, followed by functionalization with methylsulfonyl and trifluoromethylphenyl groups. Key challenges include:
- Stereochemical control : Maintaining (1R,5S) configuration during bicyclo[3.2.1]octane formation requires chiral catalysts or enantioselective reactions .
- Functional group compatibility : Sulfonylation (methylsulfonyl addition) must avoid side reactions with the bicyclic amine. High-purity reagents and inert atmospheres are recommended .
- Purification : Use HPLC or recrystallization to isolate the product, as impurities from trifluoromethylphenyl coupling can reduce yield .
Q. Table 1: Optimized Reaction Conditions
Q. How is the stereochemistry of the bicyclo[3.2.1]octane core validated?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves absolute configuration (e.g., used XRD to confirm azabicyclo stereochemistry) .
- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- Chiral HPLC : Separates enantiomers to confirm enantiopurity .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₁F₃NO₃S; calc. 412.12 g/mol) .
- FT-IR : Identifies sulfonyl (S=O at ~1350 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- ¹³C NMR : Distinguishes trifluoromethyl (δ ~125 ppm, q, J = 32 Hz) and bicyclic carbons .
Advanced Research Questions
Q. How does the trifluoromethyl group influence receptor binding or metabolic stability?
- Methodological Answer :
- Lipophilicity enhancement : The -CF₃ group increases logP, improving membrane permeability (measure via shake-flask or computational methods) .
- Metabolic resistance : Fluorine reduces oxidative metabolism. Validate using liver microsome assays (e.g., half-life in human hepatocytes) .
- Binding assays : Compare affinity of -CF₃ vs. -CH₃ analogs via SPR or radioligand displacement .
Q. What strategies optimize the compound’s selectivity for target enzymes vs. off-targets?
- Methodological Answer :
- Molecular docking : Model interactions with target (e.g., kinase ATP-binding pocket) and off-targets (e.g., GPCRs). Adjust substituents to sterically block off-target binding .
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-targets .
- SAR studies : Modify substituents (e.g., replace methylsulfonyl with bulkier groups) and test activity (see Table 2 ) .
Q. Table 2: Substituent Effects on Selectivity
| R Group | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| -SO₂CH₃ (parent) | 10 | 200 | 20:1 |
| -SO₂CF₃ | 8 | 500 | 62.5:1 |
| -SO₂Ph | 15 | 300 | 20:1 |
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?
- Methodological Answer :
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate data from:
- Plasma protein binding : Equilibrium dialysis (e.g., 95% bound in human plasma) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Tissue distribution studies : Use radiolabeled compound (¹⁴C) in rodents to quantify brain/plasma ratios .
Q. What computational methods predict metabolic hotspots?
- Methodological Answer :
- Site of metabolism (SOM) prediction : Use Schrödinger’s Xenosite or StarDrop’s WhichP450 to identify labile positions (e.g., methylsulfonyl oxidation) .
- Density functional theory (DFT) : Calculate activation energies for proposed metabolic pathways (e.g., N-dealkylation of the azabicyclo amine) .
Key Data Contradictions & Resolutions
- Stereochemical stability : reports epimerization under acidic conditions, while assumes stability. Resolution: Use buffered conditions (pH 7–8) during synthesis to prevent racemization .
- Biological activity : highlights trifluoromethylphenyl as critical for activity, but suggests triazole derivatives show higher potency. Resolution: Conduct head-to-head assays under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
